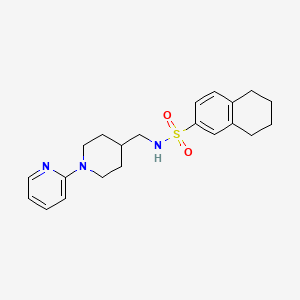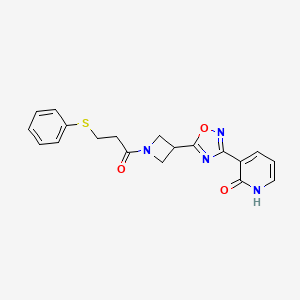
3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one is an organic molecule with potential applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound integrates quinazoline, a bicyclic compound, with a thiazepane ring, making it unique and intriguing for researchers due to its complex structure and potential bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis may begin with commercially available quinazolin-4-one.
Key Reactions
Condensation: : This involves the formation of the 2-oxoethyl linkage by reacting the resulting intermediate with suitable reagents under controlled temperature and pressure conditions.
Reaction Conditions: : Typical conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and other reagents that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this particular compound may not be well-documented, industrial synthesis would likely involve optimized versions of the lab-scale reactions with emphasis on yield, purity, and cost-efficiency. This might include continuous flow reactors, enhanced catalytic processes, and streamlined purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding sulfoxide or sulfone derivatives.
Reduction: : Can be reduced at various functional groups, potentially forming alcohols or amines.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at activated positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Typical nucleophiles include halides, alkoxides, and amines, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Alcohols or amines, depending on the reduction site.
Substitution Products: : Varied depending on the nucleophile used, leading to a diverse array of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a starting material or intermediate in synthetic organic chemistry.
Biology: : Investigated for its bioactivity, potentially serving as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The compound's mechanism of action involves:
Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit or activate biochemical pathways through binding to active sites or altering conformations of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Quinazolinones: : Compounds like 4-quinazolinone derivatives, which have varied pharmacological activities.
Thiazepanes: : Other 1,4-thiazepane-containing molecules that show bioactivity in different biological assays.
Uniqueness
The integration of a quinazolinone framework with a thiazepane ring and o-tolyl group is relatively rare, enhancing its potential for unique bioactivity and synthetic utility.
Eigenschaften
IUPAC Name |
3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-28-20)21(26)14-25-15-23-19-9-5-4-8-18(19)22(25)27/h2-9,15,20H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGANDJBBPPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)


![Tert-butyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2737531.png)
![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2737534.png)
![6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/new.no-structure.jpg)
![4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2737538.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)
![1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2737542.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2737543.png)

![N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide](/img/structure/B2737548.png)

